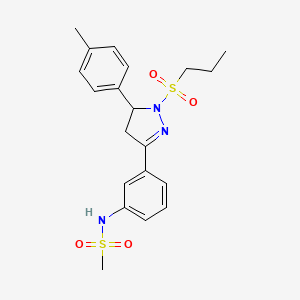
N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a fascinating chemical entity with a complex structure. This compound, known for its notable characteristics and functional applications in various fields, carries both sulfonamide and pyrazole groups, providing it with unique reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves multi-step organic reactions, typically starting from readily available starting materials.
Formation of Pyrazole Core: : The initial step often involves the formation of the pyrazole core through a cyclization reaction involving 1,3-diketones and hydrazine derivatives.
Substitution Reactions: : The next step includes substitution reactions to introduce the propylsulfonyl and p-tolyl groups onto the pyrazole ring.
Sulfonamide Formation: : The final step usually involves the reaction of the intermediate product with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound might involve more robust and scalable methods such as continuous flow synthesis or the use of more efficient catalysts to improve yield and reduce reaction time. Optimization of reaction conditions like temperature, pressure, and solvent can also play a crucial role in enhancing the overall efficiency of the synthesis process.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: : The methanesulfonamide group can be oxidized to produce sulfonic acid derivatives.
Reduction: : The pyrazole ring and the sulfonamide group can be reduced under specific conditions.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Typical reagents involved in these reactions include:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, copper catalysts.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield sulfonic acids, while reduction could lead to amine derivatives.
科学的研究の応用
N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, especially in the development of new organic compounds with potential pharmaceutical applications.
Biology: : Studied for its potential biological activity, including its role as an enzyme inhibitor or as part of a drug discovery program.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the production of specialty chemicals and materials due to its unique functional groups.
作用機序
The mechanism by which N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects is related to its interaction with specific molecular targets and pathways:
Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins, altering their function.
Pathways: : By modulating these targets, the compound can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or cell proliferation.
類似化合物との比較
N-(3-(1-(propylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be compared with other sulfonamide and pyrazole-containing compounds. Similar compounds include:
N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(1-(butylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(1-(ethylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
These compounds share structural similarities but may differ in their substituent groups, leading to variations in their chemical properties and biological activities.
特性
IUPAC Name |
N-[3-[3-(4-methylphenyl)-2-propylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-4-12-29(26,27)23-20(16-10-8-15(2)9-11-16)14-19(21-23)17-6-5-7-18(13-17)22-28(3,24)25/h5-11,13,20,22H,4,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKDYQQXNGVJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(benzyloxy)methyl]-1-(5-chlorothiophene-2-carbonyl)piperidine](/img/structure/B2934950.png)
![N-(4-bromophenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2934952.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2934953.png)
![(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2934954.png)

![(3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2934957.png)

![2-[(4-chlorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2934960.png)
![2-(4-ethylphenyl)-4-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2934963.png)
![6-[(5-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2934964.png)
![N-[2-(diethylamino)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934967.png)

![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2934972.png)

